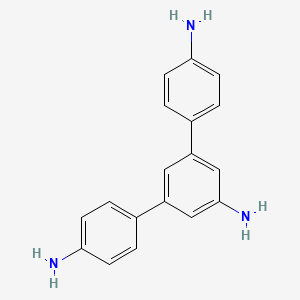

3,5-bis(4-aminophenyl)aniline

Description

Significance of Aromatic Polyamines in Contemporary Chemistry

Aromatic polyamines are a class of organic compounds characterized by the presence of multiple amino groups attached to an aromatic ring structure. markwideresearch.com These compounds are of significant interest in contemporary chemistry and materials science due to their unique combination of properties, including high thermal stability, mechanical strength, and excellent electrical conductivity. markwideresearch.com Their rigid molecular frameworks and the reactive nature of the amine groups make them versatile building blocks for a wide range of high-performance materials. reanin.com The electronics industry, for instance, utilizes aromatic polyamines in the production of advanced materials with high thermal and electrical conductivity. dataintelo.com Furthermore, they serve as crucial components in the synthesis of epoxy resins and coatings, providing enhanced corrosion resistance and structural integrity, which is vital in the construction and aerospace industries. reanin.com

The functionality of aromatic polyamines allows them to act as effective curing agents and chain extenders in the production of polymers like polyimides and polyureas. reanin.comtri-iso.com The selection of a specific aromatic polyamine, defined by characteristics such as its amine value, molecular weight, and functionality, allows for the precise tailoring of the end material's properties. tri-iso.com This has led to their application in creating materials with enhanced chemical and thermal resistance. tri-iso.com Ongoing research focuses on developing new aromatic polyamine-based materials with advanced performance for applications such as dual-ion batteries. acs.org

Overview of Triarylamine Scaffolds in Molecular Design

Triarylamine scaffolds are molecular structures based on a central nitrogen atom bonded to three aromatic rings. These scaffolds are fundamental in the design of a wide array of functional organic materials. theses.fr Their propeller-like, three-dimensional structure and electron-donating nature make them excellent hole-transporting materials, which is a critical function in organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. theses.fr

The versatility of triarylamine scaffolds lies in the ability to modify the peripheral aromatic rings with various functional groups. This allows for the fine-tuning of their electronic, optical, and self-assembly properties. acs.orgresearchgate.net For example, triarylamine molecules functionalized with crown ethers or carboxylic acid moieties can self-assemble into columnar channels that facilitate ion and water transport, mimicking natural biological channels. acs.orgresearchgate.net Furthermore, the incorporation of triarylamine units into polymer backbones can lead to materials with interesting photophysical and electrochemical properties. rsc.org Researchers have also explored the use of triarylamine scaffolds for the construction of multi-radical compounds and responsive luminescent materials. rsc.orgchemrxiv.org

Rationale for Investigating 3,5-bis(4-aminophenyl)aniline in Academic Contexts

The chemical compound this compound, also known as 1,3,5-Tris(4-aminophenyl)benzene (B174889), is a highly symmetrical aromatic polyamine. nih.gov Its structure consists of a central benzene (B151609) ring substituted at the 1, 3, and 5 positions with 4-aminophenyl groups. This specific arrangement of three primary amine groups on a rigid triarylamine core makes it a compelling subject for academic investigation for several reasons.

Firstly, its trifunctional nature provides a unique platform for creating highly cross-linked polymers. acs.org This high degree of cross-linking can lead to materials with exceptional thermal stability and mechanical robustness, properties that are highly sought after in advanced applications. For example, it is used as a monomer in the synthesis of polyimides, which are known for their excellent performance in demanding environments. acs.org

Secondly, the well-defined and rigid structure of this compound makes it an ideal building block for the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs). ossila.com The predictable geometry of the molecule allows for the design of materials with controlled pore sizes and functionalities, which are important for applications in gas storage, separation, and catalysis.

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

3,5-bis(4-aminophenyl)aniline |

InChI |

InChI=1S/C18H17N3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H,19-21H2 |

InChI Key |

BZBCEXMFOPDPCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)N)C3=CC=C(C=C3)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,5 Bis 4 Aminophenyl Aniline and Its Structural Analogs

Established Synthetic Routes to the Core Compound

The construction of the 3,5-bis(4-aminophenyl)aniline core relies on several established synthetic methodologies, including multi-step organic reactions and sequential coupling techniques, often employing metal catalysts.

The synthesis of this compound typically involves a multi-step process. smolecule.com A common approach begins with the acid-catalyzed cyclization of 4-nitroacetophenone to form 1,3,5-tris(4-nitrophenyl)benzene. rsc.org This intermediate is then subjected to hydrogenation to yield the final amine-containing compound. rsc.org This two-step process provides a reliable route to the target molecule. rsc.org

Another multi-step strategy involves the condensation of benzaldehyde (B42025) derivatives with aniline (B41778) derivatives. evitachem.com For instance, the reaction of 4-aminobenzaldehyde (B1209532) with aniline can form an intermediate Schiff base, which is subsequently reduced to the final product. evitachem.com

Sequential coupling strategies are fundamental to constructing the complex architecture of aromatic polyamines like this compound. thieme-connect.de These techniques allow for the controlled assembly of the molecule from smaller, pre-functionalized building blocks. A key example is the Suzuki-Miyaura cross-coupling reaction to form the central terphenyl scaffold. This is often followed by a Buchwald-Hartwig amination to introduce the terminal amino groups. This modular approach helps to minimize side reactions as each component can be purified before the final assembly.

A convergent synthesis approach utilizes pre-synthesized intermediates such as 3,5-bis(4-aminophenyl)phenylboronic acid. This intermediate can then be coupled with another functionalized aniline derivative to generate the target compound.

Both palladium and copper catalysts play a crucial role in the synthesis of this compound and its analogs.

Palladium Catalysis: Palladium-catalyzed reactions are extensively used for forming the carbon-carbon and carbon-nitrogen bonds necessary for the synthesis of this compound. The Suzuki-Miyaura cross-coupling, a cornerstone of this approach, typically uses a palladium catalyst to couple a halogenated intermediate, like 1,3,5-tribromobenzene, with 4-aminophenylboronic acid. Buchwald-Hartwig amination, another palladium-catalyzed reaction, is employed to introduce amino groups onto the aromatic rings. This method is effective for converting aryl halides to primary anilines. nih.gov The choice of palladium catalyst and ligands, such as Pd(OAc)₂ and Xantphos, is critical for achieving high conversion rates.

Copper Catalysis: Copper-catalyzed reactions also offer viable synthetic routes. The Ullmann coupling reaction, which uses copper to couple aromatic amines with aryl iodides, is a classic method for forming diarylamines. researchgate.net More recent developments have focused on photoinduced copper-catalyzed C-N coupling reactions, which can be effective for a range of substrates under mild conditions. caltech.edu Copper catalysts, such as Cu(OTf)₂, can also be used in the formylation of C-H bonds in aromatic systems. frontiersin.org

A common and crucial step in the synthesis of this compound is the reduction of a nitro-group precursor. This is typically the final step after the aromatic framework has been assembled.

Catalytic hydrogenation is a widely used method for this transformation. The nitro precursor, such as 1,3,5-tris(4-nitrophenyl)benzene, is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This method is generally efficient, with yields ranging from 65-80%. It is important to control the temperature to prevent over-reduction. Other reducing agents can also be employed, such as tin(II) chloride in the presence of hydrochloric acid.

Alternative reduction methods include using metal-acid combinations. These classic organic reactions provide a reliable means of converting nitroaromatics to primary amines.

Synthesis of Substituted this compound Derivatives

The core structure of this compound can be modified to create a variety of derivatives with tailored properties. This is often achieved by introducing functional groups onto the peripheral aryl rings.

Functionalization of the peripheral aryl rings can be accomplished through various synthetic strategies. One common method is to start with substituted anilines or benzaldehyde derivatives in the initial condensation or coupling reactions. For example, using a substituted 4-nitrophenylhydrazine (B89600) in a cyclocondensation reaction can lead to a pyrazole-substituted aniline derivative after reduction. acs.org

Another approach involves the direct functionalization of the aniline rings. For instance, N-(tert-butoxycarbonyl)aniline can undergo ortho-functionalization, allowing for the introduction of substituents at specific positions. acs.org Furthermore, the amino groups themselves can be modified, for example, through acylation or alkylation, to produce a wide range of derivatives. tcichemicals.com The synthesis of N-substituted derivatives can also be achieved through palladium-catalyzed N-arylation reactions. mit.edu

Introduction of Heterocyclic Moieties within the Framework

The incorporation of heterocyclic moieties into structures analogous to this compound is a key strategy for modifying the compound's properties for specific applications, such as in medicinal chemistry or materials science. These methods often involve condensation or cyclization reactions.

Common Heterocyclic Moieties and Synthetic Approaches:

Oxadiazoles: Analogs like 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole are synthesized through condensation or cyclization reactions. These compounds are noted for their potential use as fluorescent materials.

Benzothiazoles: Benzothiazole moieties can be fused with aminophenyl groups. The synthesis typically involves the condensation of aminophenylbenzothiazoles with other reagents, such as sulfonyl chlorides, to create derivatives with potential bioactivity.

Triazines: Triazine cores can be incorporated to create ligands for coordination chemistry. These syntheses may employ triphosgene-mediated urea (B33335) formation to link aminophenyl groups to the triazine ring. researchgate.net

Imidazoles: Substituted imidazol-4-ones can serve as diazo components that are then coupled with various amino-naphthol sulphonic acids to form monoazo acid dyes. researchgate.net

Quinazolines: Triazoloquinazolines bearing aminobiphenyl fragments can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed interaction of a bromo-derivative with boronic acid. mdpi.com

Amidines: The synthesis of hetarylanilines can be achieved through a one-pot three-component reaction of heterocycle-substituted 1,3-diketones, an amine, and acetone. beilstein-journals.org The electron-withdrawing nature of the heterocyclic substituent is a key factor in this reaction. beilstein-journals.org Amidines can also be prepared from nitriles, amides, or through multi-component reactions. semanticscholar.org

The table below summarizes some heterocyclic analogs and their synthetic methods.

| Heterocyclic Analog | Synthetic Method | Key Features & Applications |

| 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | Condensation/Cyclization | Oxadiazole heterocycle, fluorescent materials |

| N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides | Condensation | Benzothiazole fused with aminophenyl groups, potential bioactivity |

| Triazine-Based Aromatic Amines | Triphosgene-mediated urea formation | Triazine core, ligands for coordination chemistry researchgate.net |

| 3-(4-Aminophenyl)-5-benzylidene-2-substituted phenyl-3, 5-dihydroimidazol-4-one based dyes | Diazotization and coupling | Imidazole-based diazo components for acid dyes researchgate.net |

| 3-Aryl-5-aminobiphenyl Substituted nih.govtriazolo[4,3-c]quinazolines | Suzuki-Miyaura cross-coupling | Fluorescent properties, potential for aggregation-induced emission enhancement mdpi.com |

| meta-Hetarylanilines | Three-component benzannulation | Aniline moiety with a heterocyclic substituent, useful in medicinal and materials chemistry beilstein-journals.org |

Strategies for Chiral Derivative Synthesis

The synthesis of chiral derivatives of aromatic amines is of significant interest for applications in asymmetric catalysis and pharmaceuticals. acs.org For this compound, its utility as a reagent in the catalytic asymmetric synthesis of chiral covalent compounds has been noted.

Key Strategies for Chiral Amine Synthesis:

Asymmetric Hydrogenation: This is a widely used method for producing chiral amines. It often involves the use of transition metal catalysts with chiral ligands to achieve high enantioselectivity. acs.org For instance, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of N-aryl imines. acs.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), can catalyze the enantioselective cyclization of anilines to produce chiral lactams. This method can establish an all-carbon quaternary chiral center. acs.org

Betti Base Derivatives: The condensation of components like 1-naphthaldehyde, a chiral amine (e.g., (S)-(−)-N,R-dimethylbenzylamine), and 2-naphthol (B1666908) can yield chiral tertiary aminonaphthol ligands. These ligands are efficient in asymmetric catalytic reactions, such as the phenyl transfer to aromatic aldehydes. rsc.org

The following table outlines some approaches to synthesizing chiral derivatives.

| Synthetic Strategy | Catalyst/Reagent Example | Application/Product |

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane-L7 | Synthesis of chiral N-alkyl aryl alanines acs.org |

| Chiral Phosphoric Acid Catalysis | (R)-TRIP | Synthesis of enantioenriched benzo-fused δ-lactams acs.org |

| Betti Base Condensation | (S)-(−)-N,R-dimethylbenzylamine | Formation of chiral tertiary aminonaphthol ligands for asymmetric synthesis rsc.org |

Optimization of Synthetic Protocols for Enhanced Purity and Yield

Optimizing synthetic protocols is critical for achieving high purity and yield of aromatic amines like this compound. Key factors in this optimization include precise temperature control and careful selection of solvents and purification techniques.

Temperature Control in Aromatic Amine Synthesis

Precise temperature control is crucial in the synthesis of aromatic amines to minimize side reactions and prevent thermal instability.

Reaction Temperature: Maintaining specific reaction temperatures, for example between 60–80°C, can be critical for minimizing the formation of byproducts. In other cases, lower temperatures, such as 0°C or even -20°C, are employed to improve yields and control reactivity, particularly in reactions involving sensitive reagents. nih.gov For certain Friedel-Crafts reactions, a lower temperature of 40°C has been shown to improve yields of the desired products. rsc.org The oxidation of some aromatic amines to azoxybenzene (B3421426) derivatives can be performed at temperatures ranging from 100-180°C. google.com

Controlling Exothermic Reactions: Some reactions, like nitration, are highly exothermic and require careful temperature management (e.g., keeping the mixture at -10°C) to prevent multiple substitutions on the aromatic rings. unizar.es

Impact on Isomer Formation: In some syntheses, temperature can influence the ratio of isomers produced.

Minimizing Decomposition: Aromatic amines can be susceptible to decomposition at elevated temperatures. For instance, studies on heterocyclic aromatic amines have shown that precise temperature control during heating is more significant in reducing their formation than other factors. researchgate.net

Solvent Selection and Purification Techniques (e.g., Recrystallization, Chromatography)

The choice of solvent and the purification method are paramount for isolating aromatic amines in high purity.

Solvent Selection:

Reaction Medium: Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dioxane are often used in palladium-catalyzed coupling reactions for synthesizing the core structure. Acetonitrile (B52724) is another polar aprotic solvent that can be used for purification via high-performance liquid chromatography (HPLC). In some cases, solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst have proven effective. rsc.org

Extraction: Solvent extraction is a common purification step. The choice of the organic solvent is based on the principle that the desired compound is more soluble in it than in water. studymind.co.uk

Recrystallization: The ideal solvent for recrystallization is one in which the compound has high solubility when hot and low solubility when cold. studymind.co.uk Ethanol is a common solvent for recrystallizing aromatic amine derivatives. nih.gov Forcing precipitation of an amine salt by using a solvent in which it is insoluble is another strategy. beilstein-journals.org

Chromatography: The mobile phase in chromatography is critical. For thin-layer chromatography (TLC) on alumina (B75360), mixtures of toluene (B28343) and ether have been suggested for separating aromatic amines. sciencemadness.org For column chromatography, various solvent systems are employed depending on the polarity of the compound and the stationary phase. sciencemadness.org

Purification Techniques:

Recrystallization: This is a primary technique for purifying solid organic compounds. It involves dissolving the impure solid in a hot solvent and allowing it to cool, whereupon the pure compound crystallizes out. studymind.co.uk

Chromatography:

Column Chromatography: This technique is widely used for separating components of a mixture. Silica gel is a common stationary phase. nih.gov For amines, which can be basic, alumina is sometimes preferred due to its slightly basic nature. sciencemadness.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both purification and analysis, offering high resolution. Reverse-phase HPLC is particularly useful for separating less polar compounds.

Filtration: This is used to separate solid products from a solution, often in conjunction with recrystallization. studymind.co.uk

Distillation: This method is suitable for purifying liquids with different boiling points. studymind.co.uk

The following table provides a summary of purification techniques and relevant solvents.

| Purification Technique | Description | Common Solvents/Reagents |

| Recrystallization | Purifies solids based on differential solubility at different temperatures. studymind.co.uk | Ethanol, Ethyl Acetate, Pentane, Acetonitrile, Diethyl Ether nih.govbeilstein-journals.org |

| Column Chromatography | Separates compounds based on their differential adsorption to a stationary phase. nih.govsciencemadness.org | Toluene/Ether mixtures (for alumina), Dichloromethane/Methanol, Ethyl Acetate/Hexane (for silica) nih.govsciencemadness.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation technique. | Acetonitrile |

| Solvent Extraction | Separates compounds based on their differential solubility in two immiscible liquids. studymind.co.uk | Organic solvents immiscible with water. studymind.co.uk |

Chemical Reactivity and Functionalization of 3,5 Bis 4 Aminophenyl Aniline

Reactivity of Amino Functional Groups

The primary amino groups are the most reactive sites on the 3,5-bis(4-aminophenyl)aniline molecule. The lone pair of electrons on each nitrogen atom imparts nucleophilic and basic character, driving the reactivity of the molecule in a variety of transformations. researchgate.net

Nucleophilic Substitution Reactions

The amino groups in this compound are potent nucleophiles, readily attacking electrophilic centers. This reactivity is fundamental to its use in polymerization and the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and polyimides. ossila.com A common reaction involves the condensation with carbonyl compounds. For instance, the reaction with dianhydrides proceeds via a nucleophilic acyl substitution mechanism to form stable polyimides. ossila.com Similarly, condensation with aldehydes yields poly(Schiff-base)s through the formation of imine linkages. mdpi.com

| Reaction Type | Electrophile | Linkage Formed | Product Class |

| Polycondensation | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | Imide | Polyimide (e.g., PAF-120) ossila.com |

| Polycondensation | Biphenyl (B1667301) dialdehyde (B1249045) / 2,5-divinylterephthaldehyde | Imine (Schiff Base) | Covalent Organic Framework (COF) ossila.com |

These reactions highlight the role of the amine as a nucleophile in forming robust, extended network structures. The efficiency of these nucleophilic reactions is a key attribute that makes this compound a valuable monomer. chemicalbook.com

Coupling Reactions with Electrophilic Compounds

The amino groups of this compound can participate in various C-N bond-forming cross-coupling reactions. While often used to synthesize triarylamine structures, reactions such as the Buchwald-Hartwig amination could theoretically be employed to further functionalize the existing amino groups with additional aryl or alkyl substituents.

More prominently, the compound itself is a product of coupling reactions. Its synthesis can be achieved through nickel-catalyzed amination reactions of 1,3,5-tris(p-chlorophenyl)benzene with amines. researchgate.netrsc.org This demonstrates the utility of modern cross-coupling methods in both the synthesis and potential functionalization of such multi-amine systems. The primary application of its coupling reactivity, however, remains in polycondensation reactions where it serves as a multifunctional linker. ossila.com

Oxidation Reactions and Derivative Formation (e.g., Nitroso, Nitro, Azo)

The amino groups make this compound susceptible to oxidation. The electrochemical oxidation of triarylamines, including derivatives of this compound, has been studied extensively. researchgate.netacs.org Oxidation readily removes electrons from the nitrogen atoms, generating stable radical cations. umass.edu Further oxidation can lead to the formation of dications and trications, which are of interest in the development of organic magnetic materials. researchgate.net

The electrochemical oxidation of related polytriarylamines shows reversible redox couples, indicating the formation of stable radical cations that manifest as new bands in UV-vis-NIR spectra. acs.org The mechanism for a related compound, triphenylamine (B166846), involves oxidation followed by a coupling reaction to form N,N,N′,N′-tetraphenylbenzidine. researchgate.net

| Compound Family | Oxidation Potential(s) | Observation |

| Triarylamines | Multiple overlapping peaks (-0.2 to 0.8 V vs Ag/AgNO₃) | Formation of stable radical cations, dications researchgate.netacs.org |

| Hydrogen-bonding Triphenylamines | Varies with substituents | Generation of persistent radical cations studied by UV-vis and ESR umass.edu |

While specific studies on the formation of nitroso, nitro, or azo derivatives from this compound are not prevalent, the general chemistry of anilines suggests such transformations are possible under controlled oxidative conditions. For example, primary aromatic amines can be oxidized to nitro compounds using strong oxidizing agents.

Reduction Reactions to Hydrogenated Products

The amino groups of this compound are in a reduced state. Therefore, "reduction" in this context typically refers to the hydrogenation of the aromatic rings. While benzene (B151609) and its derivatives can be reduced to cyclohexanes under high pressure and in the presence of metal catalysts (Pt, Pd, or Ni), this reaction is not commonly reported for this compound. libretexts.org Such a reaction would require harsh conditions that could also affect the amino groups.

Conversely, the synthesis of this compound often involves a reduction step. A common synthetic route starts with the acid-catalyzed cyclization of 4-nitroacetophenone to create 1,3,5-tris(4-nitrophenyl)benzene, which is subsequently reduced (e.g., via hydrogenation with a Pd/C catalyst) to yield the final triamine product. chemicalbook.com

Electrophilic Aromatic Substitution on Phenyl Rings

The three amino groups are powerful activating groups for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In this compound, the positions ortho to each amino group on the terminal phenyl rings are highly activated. Due to the strong activation, these reactions are expected to be very rapid and may be difficult to control, often leading to polysubstitution. youtube.com

For example, the bromination of aniline (B41778) is known to proceed rapidly even without a catalyst, yielding the 2,4,6-tribromoaniline (B120722) product. A similar high reactivity would be expected for this compound, potentially leading to the substitution of multiple hydrogen atoms on the activated rings. masterorganicchemistry.com

Common EAS reactions include:

Halogenation: Reaction with Cl₂, Br₂, or I₂ would likely lead to polyhalogenated products. suniv.ac.in

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO₂) group. libretexts.org Direct nitration of anilines can be complicated by oxidation and the formation of meta products due to the protonation of the amino group in strong acid. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions: Alkylation and acylation are typically unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. youtube.com

Tailoring Reactivity through Molecular Modifications

To control the high reactivity of the aromatic rings and overcome the limitations associated with the basicity of the amino groups, the molecule's reactivity can be tailored through chemical modification. The most common strategy is the acylation of the amino groups to form amides. youtube.com

Reacting this compound with an acylating agent, such as an acid chloride or anhydride (B1165640), would convert the highly activating -NH₂ groups into moderately activating N-acyl groups (-NHCOR). chemcess.comresearchgate.netsemanticscholar.org

This modification has several key benefits:

Moderates Reactivity: The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring. This allows for controlled, mono-substitution in EAS reactions like halogenation. youtube.com

Enables Friedel-Crafts Reactions: The resulting amide is less basic and does not complex with the Lewis acid catalyst, permitting Friedel-Crafts acylation and alkylation reactions to proceed. youtube.com

Acts as a Protecting Group: The amide group can be readily hydrolyzed back to the amine under acidic or basic conditions after the desired substitution on the aromatic ring has been accomplished. youtube.com

This strategy of temporarily modifying the amino functional groups is a powerful tool for directing the functionalization of highly activated aromatic amines like this compound.

Covalent Bond Formation for Advanced Architectures

The trifunctional nature of this compound, also known as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), possessing three reactive primary amine groups positioned in a C3-symmetric fashion, makes it a critical building block for the synthesis of highly ordered, two-dimensional (2D) and three-dimensional (3D) polymeric structures. Its rigid, planar geometry and ability to form strong covalent bonds through its amine functionalities are leveraged in the construction of advanced materials such as Covalent Organic Frameworks (COFs) and porous polyimides. These materials exhibit significant potential in applications ranging from gas storage and separation to catalysis and organic electronics.

The primary route for the functionalization of this compound involves condensation reactions with complementary multifunctional monomers. The amine groups readily react with aldehydes to form stable imine linkages (-C=N-) or with anhydrides to create robust imide rings. These reactions are typically carried out under solvothermal conditions, where the reversible nature of the bond formation allows for the self-correction and growth of crystalline, porous frameworks.

One prominent example is the synthesis of imine-linked COFs. By reacting this compound with tritopic or ditopic aldehydes, extended 2D hexagonal networks can be constructed. For instance, the condensation of this compound with 1,3,5-benzenetricarbaldehyde results in a polyimine-based COF with a well-defined porous structure. google.com Similarly, reaction with 4-formylphenylboronic acid can lead to the formation of a boroxine (B1236090) ring and imine functionalities, creating a binary COF known as NTU-COF-1. nih.gov The resulting frameworks possess high thermal stability and significant surface areas, which are crucial for applications in materials science.

Another significant application of this compound is in the synthesis of polyimide-based COFs and porous polymers. The reaction with dianhydrides, such as pyromellitic dianhydride, under high-temperature conditions yields highly stable polyimide frameworks (PI-COFs). nih.gov These materials are noted for their exceptional thermal stability, often exceeding 500 °C, and their permanent porosity. For example, PI-COF-2, synthesized from 1,3,5-tris(4-aminophenyl)benzene and pyromellitic dianhydride, exhibits a high BET surface area of 1297 m²/g. nih.gov Porous polyimide COF PAF-120, derived from the condensation of 1,3,5-tris(4-aminophenyl)benzene and naphthalene-1,4,5,8-tetracarboxylic dianhydride, demonstrates excellent thermal and chemical stability. ossila.com

The versatility of this compound extends to the creation of multicomponent frameworks. For example, a three-component COF has been synthesized using 2,5-divinylterephthaldehyde, biphenyl dialdehyde, and 1,3,5-tris(4-aminophenyl)benzene, showcasing the ability to incorporate multiple functionalities within a single framework. ossila.com Furthermore, recent advancements have demonstrated the synthesis of imine-linked COFs, such as TFB-TAPB COF, in ambient aqueous conditions, which presents a more environmentally friendly approach to producing these advanced materials. acs.org

The research into the covalent bond formation of this compound continues to expand, with a focus on designing novel architectures with tailored properties for specific applications. The ability to precisely control the pore size, functionality, and dimensionality of the resulting polymers makes this compound a cornerstone in the development of next-generation porous materials.

| Reactant 1 | Reactant 2 | Resulting Architecture | Key Properties |

| 1,3,5-tris(4-aminophenyl)benzene | 4-formylphenylboronic acid | NTU-COF-1 (Covalent Organic Framework) | Formation of boroxine ring and imine functionalities. nih.gov |

| 1,3,5-tris(4-aminophenyl)benzene | Pyromellitic dianhydride | PI-COF-2 (Polyimide Covalent Organic Framework) | High thermal stability (>500 °C), BET surface area of 1297 m²/g. nih.gov |

| 1,3,5-tris(4-aminophenyl)benzene | 1,3,5-benzenetricarbaldehyde | COF-1 (Polyimine Covalent Organic Framework) | Extended hexagonal 2D framework structure. google.com |

| 1,3,5-tris(4-aminophenyl)benzene | 2,5-dimethoxyterephthalaldehyde | Mesoporous COF | Large mesoporous channels. mdpi.com |

| 1,3,5-tris(4-aminophenyl)benzene | Naphthalene-1,4,5,8-tetracarboxylic dianhydride | PAF-120 (Porous Polyimide COF) | Great thermal and chemical stability, selective gas adsorption. ossila.com |

Polymerization Chemistry and Engineering of 3,5 Bis 4 Aminophenyl Aniline Based Materials

Polyimide Synthesis Utilizing 3,5-bis(4-aminophenyl)aniline as a Monomer

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into polyimide structures can lead to materials with unique properties stemming from the monomer's non-coplanar and branched nature.

The synthesis of polyimides from this compound typically proceeds via a two-step condensation polymerization with various aromatic dianhydrides. The initial step involves the reaction of the amine groups of the triamine with the dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at low temperatures to form a soluble poly(amic acid) precursor. The subsequent step involves the cyclodehydration of the poly(amic acid) through either thermal or chemical imidization to yield the final polyimide.

The stoichiometry of the monomers is a critical parameter that influences the molecular weight and properties of the resulting polymer. Due to the presence of three amine groups in this compound, the reaction with a difunctional dianhydride can lead to the formation of a cross-linked network structure. By carefully controlling the molar ratio of the triamine to the dianhydride, it is possible to produce either linear or branched polymers.

A variety of dianhydrides can be employed in this synthesis, each imparting distinct characteristics to the final polyimide. Some commonly used dianhydrides include:

Pyromellitic dianhydride (PMDA)

3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA)

4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)

4,4′-Oxydiphthalic anhydride (ODPA)

3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

The choice of dianhydride affects properties such as solubility, thermal stability, and mechanical strength of the resulting polyimide. For instance, the use of flexible ether-containing dianhydrides like ODPA can enhance the solubility and processability of the polymer, while rigid dianhydrides like PMDA tend to produce materials with higher thermal stability.

Table 1: Representative Properties of Polyimides Derived from Aromatic Triamines and Dianhydrides

| Dianhydride | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Solubility in NMP |

|---|---|---|---|

| PMDA | > 400 | 120-150 | Insoluble |

| BPDA | 350-380 | 100-130 | Sparingly soluble |

| 6FDA | 290-320 | 90-110 | Soluble |

| ODPA | 270-300 | 85-105 | Soluble |

| BTDA | 320-350 | 110-140 | Sparingly soluble |

The design of high-performance polyimides based on this compound is guided by several key principles aimed at tailoring the material's properties for specific applications. The non-linear structure of the triamine monomer inherently disrupts chain packing, which can lead to enhanced solubility and processability compared to polyimides derived from linear diamines.

To further enhance performance, the following strategies can be employed:

Introduction of Flexible Linkages: Incorporating flexible ether or hexafluoroisopropylidene groups into the dianhydride component can increase the polymer's solubility and toughness.

Incorporation of Bulky Side Groups: Attaching bulky side groups to the polymer backbone can further hinder chain packing, leading to improved solubility and lower dielectric constants.

Control of Cross-link Density: By adjusting the molar ratio of the triamine to the dianhydride, the degree of cross-linking can be controlled. A higher cross-link density generally results in increased thermal stability and mechanical strength but may reduce solubility and toughness.

Copolymerization: Copolymerizing this compound with other diamines allows for the fine-tuning of properties. For example, incorporating a more flexible diamine can improve the processability of the resulting copolyimide.

The C2 symmetry of this compound, in contrast to the C3 symmetry of other commonly used triamines like 1,3,5-tris(4-aminophenyl)benzene (B174889), has a significant impact on the architecture and properties of the resulting polyimides. This lower symmetry can lead to a more irregular polymer network, which can disrupt crystalline packing and enhance solubility.

The non-planar arrangement of the phenyl rings in this compound also contributes to the amorphous nature of the resulting polymers. This lack of crystallinity is often desirable for applications requiring optical transparency and good processability. Furthermore, the specific bond angles of the triamine influence the geometry of the network pores in cross-linked polyimides, which can be important for applications such as gas separation membranes.

Polyamide Synthesis from this compound

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their excellent strength and thermal resistance. The use of this compound as a monomer in polyamide synthesis can produce materials with a three-dimensional network structure, offering a unique set of properties compared to linear aramids.

Polyamides are typically synthesized through the polycondensation reaction of an amine with a carboxylic acid or its derivative, such as an acyl chloride. When this compound is used as the amine monomer, it can react with dicarboxylic acids or diacyl chlorides to form a cross-linked polyamide network.

The reaction is typically carried out in a polar aprotic solvent, often in the presence of a condensing agent such as triphenyl phosphite (B83602) and pyridine (B92270) for reactions with dicarboxylic acids, or an acid scavenger like pyridine for reactions with diacyl chlorides. The stoichiometry of the reactants is crucial in determining the extent of cross-linking and the final properties of the polyamide.

Commonly used dicarboxylic acid or diacyl chloride monomers include:

Terephthaloyl chloride

Isophthaloyl chloride

Adipoyl chloride

Sebacoyl chloride

The resulting cross-linked polyamides are expected to exhibit high thermal stability and rigidity. However, their solubility and processability may be limited due to the network structure.

Table 2: Potential Properties of Polyamides Derived from this compound

| Diacid Chloride | Expected Thermal Stability | Expected Solubility | Potential Application |

|---|---|---|---|

| Terephthaloyl chloride | High | Low | High-strength composites |

| Isophthaloyl chloride | High | Low | Heat-resistant coatings |

| Adipoyl chloride | Moderate | Moderate | Specialty adhesives |

Note: The properties in this table are projected based on the principles of polyamide chemistry and the structure of the monomers.

Development of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The defined geometry and multiple reactive sites of this compound make it a promising building block for the synthesis of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). nih.gov

COFs are a class of porous polymers with a crystalline structure built from organic linkers connected by strong covalent bonds. The triangular and non-planar shape of this compound can be exploited to create 3D COF structures when reacted with complementary linkers, such as trialdehydes or tricarboxylic acids. The resulting COFs could possess high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis.

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers. The amine groups of this compound can be utilized as coordination sites for metal ions, leading to the formation of novel MOF architectures. The specific coordination geometry of the metal ion and the structure of the triamine linker will dictate the topology and properties of the resulting MOF. These materials have potential applications in areas such as catalysis, sensing, and drug delivery. The amine functionalities within the MOF structure can also serve as basic sites for catalytic reactions or for the selective adsorption of acidic gases like CO2. researchgate.net

Schiff-Base Reactions for COF Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, synthesized from molecular building blocks with predefined geometries. The synthesis of imine-linked COFs via Schiff-base condensation is a prominent strategy that leverages the reversible reaction between amines and aldehydes. nih.gov This reversibility allows for "error-checking" during the polymerization process, which facilitates the formation of a highly crystalline and ordered network rather than an amorphous one. iu.edu.sa

The reaction involves the nucleophilic addition of a primary amine to an aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield an imine (or azomethine) linkage (-C=N-). This dynamic covalent chemistry is key to producing stable and porous materials with high thermal and chemical stability. nih.gov For the synthesis of COFs, tritopic amine linkers such as this compound are reacted with complementary di- or trialdehydes under solvothermal conditions. The choice of solvent, temperature, and the presence of a catalyst (often an acid like acetic acid) are crucial in controlling the reaction kinetics and promoting the growth of crystalline domains.

While direct synthesis examples for this compound are not prevalent in literature, the principle is well-established with analogous tritopic linkers like 1,3,5-tris(4-aminophenyl)benzene (TAPB). For instance, the condensation of TAPB with a linear dialdehyde (B1249045) such as terephthalaldehyde (B141574) results in a 2D hexagonal porous polymer network. nih.gov

Tritopic and Tetratopic Ligand Linker Functionality

In the design of network polymers, the functionality of the monomeric units is paramount. Monomers are classified based on their number of connecting points.

Tritopic Linkers: These molecules possess three reactive sites, allowing them to serve as triangular or Y-shaped nodes in a polymeric network. This compound is a classic example of a tritopic linker, containing three primary amine groups that can each react to form a covalent bond. When combined with linear, ditopic linkers, tritopic building blocks can generate extended 2D honeycomb-like sheets or complex 3D frameworks. nih.gov The geometry of these linkers, such as the ~120° angle between functional groups in C3-symmetric molecules like TAPB, dictates the topology of the resulting polymer. unt.edursc.org

Tetratopic Linkers: These linkers have four points of connection and typically act as square-planar or tetrahedral nodes. A well-known example is tetra(4-aminophenyl)porphyrin (TAPP), which has four amine groups arranged in a square-planar geometry. iu.edu.sa The reaction of TAPP with a linear dialdehyde can produce a 2D COF with a square lattice structure, known as COF-366. iu.edu.sa

The specific functionality of this compound as a tritopic linker enables its use in creating highly crosslinked materials, as each monomer unit can propagate the polymer network in three distinct directions.

Design of Porous Polymeric Structures

The synthesis of materials with permanent, accessible porosity is a central goal in materials science, driven by applications in gas storage, separation, and catalysis. The use of geometrically defined building blocks like this compound is a cornerstone of the "reticular synthesis" approach to designing porous crystalline polymers like COFs.

The inherent rigidity of the aromatic backbone of this compound prevents the resulting polymer network from collapsing into a dense, non-porous state after the removal of solvent. The specific angles between the amine groups, combined with the geometry of the co-monomer (e.g., a linear dialdehyde), determine the size and shape of the pores within the final structure. This bottom-up control allows for the precise design of pore dimensions and the tuning of surface area. For example, COFs constructed from similar amine and aldehyde building blocks have demonstrated exceptionally high Brunauer–Emmett–Teller (BET) surface areas, often exceeding 1000 m²/g, confirming their highly porous nature. nih.gov

Table 1: Properties of Porous Organic Frameworks Synthesized from Analogous Amine Linkers This table presents data for COFs made from structurally similar tritopic and tetratopic amine linkers to illustrate the achievable properties.

| Framework Name | Amine Linker | Aldehyde Linker | Resulting BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| HHU-COF-1 | 1,3,5-tris-(4-aminophenyl)triazine (TAPT) | 4,4′-biphenyldicarboxaldehyde | 2352 | nih.gov |

| COF-300 | Tetra(4-aminophenyl)methane | Terephthalaldehyde | 1360 | nih.gov |

| PI-COF-3 | 1,3,5-tris[4-amino(1,1-biphenyl-4-yl)]benzene | Pyromellitic dianhydride | 1430 | unt.edu |

Synthesis of Other Advanced Polymeric Materials (e.g., Polyazomethines)

Beyond crystalline COFs, this compound is a suitable monomer for synthesizing other advanced polymers, such as polyazomethines. Polyazomethines, also known as polyimines or Schiff-base polymers, are characterized by the presence of (-CH=N-) linkages in their backbone. nih.gov These materials are noted for their thermal stability and interesting optoelectronic properties. researchgate.net

The synthesis is typically achieved through a solution polycondensation reaction between an amine and an aldehyde. doi.org When a triamine like this compound is reacted with a dialdehyde, the resulting polymer is not a linear chain but a hyperbranched or crosslinked network. The reaction is often carried out in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or o-chlorophenol, sometimes with the addition of an acid catalyst to facilitate the dehydration step. doi.orgacs.org The resulting network polymers are generally insoluble and possess high thermal stability due to their crosslinked aromatic structure.

Table 2: Hypothetical Polyazomethine Networks from this compound

| Amine Monomer | Dialdehyde Co-monomer | Potential Polymer Structure | Expected Properties |

|---|---|---|---|

| This compound | Terephthalaldehyde | Crosslinked Aromatic Network | High thermal stability, insoluble, electroactive |

| This compound | 4,4'-Biphenyldicarboxaldehyde | Crosslinked Aromatic Network with Extended Conjugation | High thermal stability, insoluble, potentially enhanced electronic properties |

| This compound | 2,5-Thiophenedicarboxaldehyde | Crosslinked Heterocyclic-Aromatic Network | High thermal stability, insoluble, modified optoelectronic properties |

Electrochemical Polymerization Techniques

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto a conductive substrate. This method is widely used for producing conducting polymers like polyaniline and its derivatives. The process involves the oxidation of the monomer at the surface of an electrode by applying an external potential. For aromatic amines, this oxidation generates reactive radical cations that couple together to form oligomers and eventually a polymer film that deposits onto the electrode surface.

Monomers based on the triphenylamine (B166846) structure are well-suited for electrochemical polymerization. sciencepublishinggroup.com As this compound is a triphenylamine derivative, it can be expected to undergo electropolymerization. The process would involve dissolving the monomer in a solution containing an electrolyte (e.g., a lithium salt in acetonitrile) and applying a cycling or constant potential to a working electrode (such as platinum or ITO-coated glass).

The three amine groups on this compound would likely all be electrochemically active, leading to the formation of a highly crosslinked, three-dimensional polymer network on the electrode. The resulting film would be electroactive, meaning it can be reversibly oxidized and reduced, making it a candidate for applications in electrochromic devices, sensors, or as a cathode material in organic batteries. sciencepublishinggroup.com

Advanced Material Applications Derived from 3,5 Bis 4 Aminophenyl Aniline

High-Performance Polymer Applications

The rigid, propeller-shaped structure of TAPB imparts significant thermal stability, mechanical robustness, and intrinsic microporosity when incorporated into polymer backbones. This makes it an ideal monomer for polymers intended for demanding environments and high-tech applications.

Polymers derived from TAPB and similar triarylamine structures possess unique photoactive and electroactive properties that make them suitable for optoelectronic devices. The electron-rich nature of the triarylamine core allows for the stable formation of radical cations upon oxidation, a process often accompanied by a distinct color change, which is the fundamental principle behind electrochromism. ntu.edu.tw

Research Findings:

Organic Semiconductors: A 2D covalent organic framework (COF) thin film synthesized from TAPB (TAPB–TFB COF) has demonstrated high photoconductivity and an exceptionally high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹, outperforming many other conductive COFs and making it a promising organic semiconductor for electronic and optoelectronic applications. ossila.com

Electrochromism: Polyimides containing triphenylamine (B166846) units, structurally related to TAPB, exhibit reversible electrochemistry and electrochromism. ntu.edu.tw These materials can switch between a pale yellow neutral state and a green or blue oxidized state upon application of a voltage. ntu.edu.twmdpi.com This property is critical for applications in smart windows, displays, and optical filters. The incorporation of TAPB as a cross-linking agent can enhance the stability and performance of these electrochromic polymers.

The inherent rigidity and contorted structure of the TAPB monomer prevent efficient chain packing in polymers, leading to the creation of intrinsic microporosity. This feature is highly desirable for the fabrication of membranes used in gas separation and nanofiltration, as the pores can be tailored to selectively trap or allow the passage of specific molecules. Polyimides synthesized with TAPB are particularly effective in this regard.

Research Findings:

Microporous Polyimide Networks: Polyimide networks synthesized by the polycondensation of TAPB with naphthalene-1,4,5,8-tetracarboxylic dianhydride (NTDA) result in materials with high surface areas and narrow pore size distributions of around 6 Å. acs.org

Selective Gas Adsorption: These TAPB-based microporous polyimides have shown remarkable performance in selective gas and vapor adsorption. One such network demonstrated a high uptake of benzene (B151609) vapor (90.5 wt%) and significant selectivity for benzene over nitrogen, water, and cyclohexane. acs.org

CO₂ Separation: The same polyimide network exhibited a CO₂ uptake of 12.3 wt% at 273 K and 1 bar. acs.org Porous polyimide COFs derived from TAPB also show excellent potential for separating acetylene (B1199291) (C₂H₂) from ethylene (B1197577) (C₂H₄) and carbon dioxide (CO₂) from nitrogen (N₂). ossila.com

Table 1: Gas Separation Performance of a TAPB-Based Microporous Polyimide Network

| Gas/Vapor | Uptake Capacity | Separation Factor | Conditions |

|---|---|---|---|

| CO₂ | 12.3 wt% | CO₂/N₂: 88.6 | 273 K, 1 bar |

| CO₂/CH₄: 12.9 | |||

| Benzene | 90.5 wt% | Benzene/N₂: 759.3 | 298 K, 0.8 bar |

| Benzene/H₂O: 40.3 |

Data sourced from research on microporous polyimides derived from TAPB and naphthalene-1,4,5,8-tetracarboxylic dianhydride. acs.org

Polyimides are widely used as flexible substrates in modern electronics due to their excellent balance of thermal stability, dielectric properties, and mechanical strength. The incorporation of TAPB as a cross-linking monomer can produce polyimide films with enhanced toughness and flexibility, making them suitable for applications like flexible displays and wearable sensors.

Research Findings:

Film Properties: Polyimides synthesized from triphenylamine-containing diamines, which share a core structure with TAPB, can be cast into flexible and tough films. researchgate.net These films exhibit high tensile strength, typically in the range of 93–118 MPa, and a tensile modulus between 2.1 and 2.5 GPa, demonstrating their mechanical robustness. researchgate.net

High-Modulus Gels: TAPB has been used as an end-crosslinker to prepare novel, high-modulus polyimide gels, indicating its utility in creating mechanically strong and resilient polymer networks. ossila.com

The high aromatic content and rigid, stable structure of the triphenylbenzene core in TAPB contribute to the exceptional thermal stability of polymers derived from it. When used to create cross-linked polyimides, it results in materials that can withstand very high temperatures without significant degradation.

Research Findings:

High Decomposition Temperatures: Polyimides incorporating a triphenylamine structure consistently show high thermal stability, with 5% weight loss temperatures often exceeding 450-500°C in nitrogen or air. ntu.edu.twresearchgate.net

Covalent Organic Frameworks (COFs): Polyimide COFs synthesized using TAPB as a building block have demonstrated outstanding thermal stability, with decomposition temperatures reported to be over 500°C. unt.edu This makes them suitable for applications where resistance to extreme heat is critical.

Table 2: Thermal Properties of Polymers Containing Triphenylamine/TAPB Moieties

| Polymer Type | Glass Transition Temp. (T₉) | 5% Weight Loss Temp. (Tₔ₅) |

|---|---|---|

| Triphenylamine-based Polyimides | 266–340 °C | > 450 °C |

| Poly(amide-imide)s with TPA core | 296–355 °C | > 500 °C |

Data compiled from various studies on triarylamine-based polymers. ntu.edu.twunt.edunih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the process by which these molecules spontaneously organize into ordered structures. The well-defined C₃ symmetry and reactive amine functional groups of TAPB make it an exemplary building block in this field, particularly for the bottom-up synthesis of highly ordered, porous crystalline materials.

The most significant application of TAPB in supramolecular chemistry is its use as a "tritopic" or three-connecting node for the construction of Covalent Organic Frameworks (COFs). ossila.com COFs are a class of crystalline porous polymers with permanent porosity and highly ordered structures. The synthesis involves the self-assembly of molecular building blocks into a pre-designed network topology, linked by strong covalent bonds.

Research Findings:

Formation of Network Structures: TAPB reacts with complementary building blocks, such as dialdehydes or dianhydrides, to form robust frameworks with strong imine or amide bonds. This versatility allows for the creation of a wide range of materials with tailored pore sizes and functionalities.

Host-Guest Chemistry in COFs: The porous nature of TAPB-based COFs and microporous polyimides makes them excellent host materials. They can trap "guest" molecules within their pores, leading to applications in storage, separation, and sensing. ossila.com

Pollutant Adsorption: An imine-based COF incorporating TAPB has shown high adsorption capacities for environmental pollutants like bisphenol S (BPS) and bisphenol A (BPA). The mechanism for this host-guest interaction is a combination of hydrogen bonding and π-π stacking interactions between the pollutant molecules and the COF's porous structure. ossila.com

Design of Supramolecular Chemo-sensors

The molecular structure of TAPB is exceptionally well-suited for the design of supramolecular chemo-sensors, particularly for the detection of electron-deficient polynitroaromatic compounds (PNACs), which are common components of explosives. The sensing mechanism is based on fluorescence quenching. The π-electron-rich triphenylbenzene core of TAPB makes it inherently fluorescent. researchgate.net

In the solid state, TAPB molecules self-assemble into an extended three-dimensional network through intermolecular N–H···N hydrogen bonds. This network structure facilitates the easy diffusion of analyte molecules into the bulk material, providing a large surface area for host-guest interactions. researchgate.net When PNACs like picric acid (PA) or trinitrotoluene (TNT) are introduced, they interact with the TAPB framework through a combination of hydrogen bonding and π–π stacking interactions between the electron-rich TAPB and the electron-poor nitroaromatic analyte. This interaction leads to an efficient charge transfer from the TAPB (donor) to the PNAC (acceptor), which quenches the fluorescence of the TAPB framework, providing a clear signal for the presence of the analyte. researchgate.net

| Sensor Platform | Target Analyte | Sensing Mechanism | Key Interaction |

| Crystalline TAPB | Polynitroaromatic Compounds (PNACs) | Fluorescence Quenching | π–π Stacking, Hydrogen Bonding |

| TAPB Derivative | Fluoride (B91410) Ions (F⁻) | Fluorescence Turn-on | Schiff Base Hydrolysis |

Catalysis and Photocatalysis

The versatility of TAPB as a monomer has led to its extensive use in the construction of porous crystalline polymers, such as COFs, which serve as highly effective heterogeneous catalysts and photocatalysts.

The precise spatial arrangement of functional groups within COFs derived from TAPB creates well-defined catalytic pockets. By reacting TAPB with aldehyde-functionalized linkers, imine-linked 2D COFs can be synthesized. These materials act as robust, metal-free heterogeneous catalysts for various organic transformations.

For instance, a COF synthesized from TAPB and benzo[1,2-b:3,4-b′:5,6-b′′]trithiophene-2,5,8-tricarbaldehyde (BTT), designated BTT-TAPB-COF, has been shown to be an effective photocatalyst for the selective aerobic sulfoxidation of sulfides under blue-light irradiation. The donor-acceptor nature of the framework facilitates charge separation upon light absorption, which is crucial for the catalytic cycle. researchgate.net Similarly, a COF known as Tx-COF-2, prepared from TAPB and a truxene-based trialdehyde, exhibits excellent photocatalytic performance for the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light. ntu.ac.uk The high stability and porosity of these COFs allow for easy recovery and reuse without significant loss of activity, addressing a key challenge associated with homogeneous catalysts. ntu.ac.uk

| Catalyst | Reactants | Reaction | Key Features |

| BTT-TAPB-COF | Sulfides, O₂ | Aerobic Sulfoxidation | Visible-light driven, metal-free |

| Tx-COF-2 | Arylboronic acids, O₂ | Oxidative Hydroxylation | Heterogeneous, highly stable, recyclable |

TAPB-based COFs are promising materials for converting solar energy into chemical energy and for environmental remediation. Their tunable electronic properties and high surface areas are ideal for photocatalytic applications.

Hydrogen Evolution Reactions (HER): Certain TAPB-based COFs have been designed to serve as efficient photocathodes for hydrogen production from water. A COF synthesized from TAPB and 2,4,6-triphenyl-1,3,5-triazine (B147588) (TTB), known as TAPB-TTB COF, demonstrates excellent performance in photoelectrochemical (PEC) water splitting. The donor-acceptor structure within this COF enhances visible-light absorption and promotes effective charge transfer, which are critical for driving the hydrogen evolution reaction. The TAPB-TTB COF photocathode showed a significantly enhanced photocurrent density for H₂ production compared to analogous structures without the strong donor-acceptor pairing. researchgate.net

Dye and Pollutant Removal: The porous nature and photoactivity of TAPB-COFs make them effective catalysts for the degradation of organic pollutants in water. The BTT-TAPB COF, for example, has demonstrated high efficiency in the visible-light-driven degradation of pharmaceuticals like tetracycline (B611298) and ciprofloxacin. mdpi.com Another COF, formed by condensing TAPB with benzo researchgate.netnih.govthiadiazole-4,7-dicarbaldehyde, was used to photodegrade the dye Methyl Orange (MO) under visible light. mdpi.com The high surface area of the COFs allows for the adsorption of pollutant molecules, while the light-induced generation of reactive oxygen species (like superoxide (B77818) radicals) within the framework leads to their degradation. mdpi.com

| Photocatalyst | Application | Target Pollutant | Performance Highlight |

| TAPB-TTB COF | Hydrogen Evolution | Water | Enhanced photocurrent density for H₂ production researchgate.net |

| BTT-TAPB COF | Pollutant Degradation | Tetracycline, Ciprofloxacin | >80% removal of tetracycline under visible light mdpi.com |

| TPB-BT-COF | Dye Removal | Methyl Orange (MO) | Efficient degradation under visible light mdpi.com |

Sensing Applications

Beyond the supramolecular sensing capabilities of the TAPB molecule itself, its incorporation into robust COF structures has opened new avenues for developing highly sensitive and selective chemical sensors.

COFs synthesized from TAPB are effective platforms for modifying electrodes in electrochemical sensors. The ordered porous structure provides a vast surface area with abundant active sites, which enhances the pre-concentration of target analytes and facilitates rapid electron transfer.

A COF made from TAPB and 2,5-dimethoxyterephaldehyde (DMTP), named TAPB-DMTP-COF, has been used to create a novel electrochemical sensor for the determination of lead (Pb²⁺) ions in aqueous solutions. researchgate.netfrontiersin.org The COF-modified carbon paste electrode works by accumulating lead ions through complexation with the amine groups within the COF's pores. The trapped lead is then detected with high sensitivity using differential pulse anodic stripping voltammetry. This sensor exhibits an excellent linear response to lead concentrations in the nanomolar to micromolar range, demonstrating the feasibility of using TAPB-based COFs for trace-level heavy metal detection. researchgate.netfrontiersin.org

The inherent fluorescence of TAPB and its derivatives is harnessed in COFs for highly sensitive optical sensing. These sensors can operate via either a "turn-off" (quenching) or "turn-on" (enhancement) mechanism.

As mentioned previously, COFs based on TAPB are effective at detecting nitroaromatics through fluorescence quenching. ossila.com Furthermore, these frameworks can be designed for selective ion and molecular recognition. The Tx-COF-2 material, derived from TAPB, functions as a highly selective "switch-on" fluorescent sensor for hydrochloric acid (HCl) vapor. ntu.ac.uk In its pristine state, the COF is non-fluorescent, but upon exposure to HCl, it exhibits a distinct fluorescence and a visible color change from yellow to orange. This response is reversible upon exposure to ammonia (B1221849) vapor. The sensing mechanism involves the protonation of the imine linkages within the COF structure by the acid. ntu.ac.uk

Additionally, by functionalizing the amine groups of TAPB to form Schiff bases, sensors with different selectivities can be created. For instance, tris-salicylaldimine Schiff bases derived from TAPB have been developed for the selective "turn-on" fluorescent sensing of fluoride ions. researchgate.net

| Sensor | Target Analyte | Sensing Mechanism | Signal |

| TAPB-based COFs | Nitroaromatics | Fluorescence Quenching | Turn-off ossila.com |

| Tx-COF-2 | HCl Vapor | Imine Protonation | Turn-on / Colorimetric ntu.ac.uk |

| TAPB-Schiff Base | Fluoride Ions (F⁻) | Hydrolysis of Schiff Base | Turn-on researchgate.net |

Energy-Related Applications (e.g., Dye-Sensitized Solar Cells, Energy Storage)

The unique molecular architecture of 3,5-bis(4-aminophenyl)aniline, characterized by a triphenylamine core, has prompted investigations into its potential for advanced energy-related applications. This section explores the utilization of this compound and its derivatives in the fields of dye-sensitized solar cells (DSSCs) and energy storage, focusing on the limited publicly available research.

Dye-Sensitized Solar Cells (DSSCs)

The triphenylamine (TPA) moiety is a well-established building block for organic dyes used in DSSCs due to its excellent electron-donating properties and ability to form stable radical cations. While specific research directly employing this compound in DSSCs is not extensively documented in publicly accessible literature, the broader class of TPA-based dyes offers insights into its potential.

In a study on new TPA-based organic dyes, a series of sensitizers were synthesized and their photovoltaic performances evaluated. One of the more effective dyes, TC4, which incorporates a TPA derivative, demonstrated a power conversion efficiency (PCE) of 4.82%. rsc.org The key performance parameters of the DSSC based on the TC4 dye are summarized in the table below.

| Parameter | Value |

|---|---|

| Open-Circuit Voltage (Voc) | 652 mV |

| Short-Circuit Current Density (Jsc) | 11.5 mA cm-2 |

| Fill Factor (FF) | 0.64 |

| Power Conversion Efficiency (η) | 4.82% |

The performance of such dyes is attributed to efficient electron injection from the excited dye molecule into the conduction band of the semiconductor (typically TiO2). rsc.org The non-planar structure of the triphenylamine unit is also beneficial as it can help to suppress dye aggregation on the semiconductor surface, which is a common issue that can limit device efficiency.

Energy Storage

The application of polymers derived from this compound in energy storage devices, such as supercapacitors, is an emerging area of interest. The electrochemical properties of polymers containing triphenylamine units suggest their potential as electrode materials. While specific data for polymers synthesized directly from this compound is scarce in the available literature, research on related polyaniline and its derivatives provides a relevant context.

For instance, copolymers of aniline (B41778) have been investigated for supercapacitor applications. In one study, a composite of poly(aniline-co-o-methoxyaniline) with graphite (B72142) and multiwall carbon nanotubes yielded a high specific capacitance of 535.0 F/g at a current density of 1.0 A/g. This material also demonstrated good rate performance and stability, retaining a specific capacitance of over 200.0 F/g after 500 charge-discharge cycles.

Another relevant area is the study of poly(p-phenylenediamine) (PpPD), a polymer derived from an isomer of one of the constituent anilines in this compound. Nanocomposites of PpPD with graphene have been developed as binder-free electrode materials for supercapacitors. A nanocomposite with a 1:2 weight ratio of polymer to graphene exhibited a maximum specific capacitance of 248 F g-1 at a current density of 2 A g-1. researchgate.net The performance metrics of this supercapacitor are detailed in the table below.

| Parameter | Value |

|---|---|

| Specific Capacitance | 248 F g-1 (at 2 A g-1) |

| Maximum Energy Density | 8.6 Wh kg-1 (at 0.5 kW kg-1) |

| Maximum Power Density | 5.0 kW kg-1 (delivering 5.8 Wh kg-1) |

| Capacitance Retention | 72% after 1000 cycles (at 10 A g-1) |

These findings suggest that polymers derived from aniline-based monomers, including potentially those from this compound, can offer promising characteristics for energy storage applications due to their redox activity and potential for high specific capacitance.

Theoretical and Computational Investigations of 3,5 Bis 4 Aminophenyl Aniline and Its Derivatives

Quantum Chemical Approaches for Molecular Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in analyzing the molecular structure of TAPB and its derivatives. These approaches allow for the precise calculation of molecular geometries and electronic properties, which are crucial for understanding the behavior of these molecules as monomers and within larger polymeric structures.

Density Functional Theory (DFT) is a cornerstone for investigating the geometry and electronic makeup of TAPB and its derivatives. nih.gov Calculations are typically performed to find the most stable three-dimensional arrangement of atoms (optimized geometry). For a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), its structural geometry was optimized using the Gaussian 09W program to ensure its stability and accuracy for further analysis. nih.gov

Once the geometry is optimized, the electronic structure can be explored by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energy levels, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For a series of hole transport materials based on 1,3,5-tris(diphenylamino)benzene, which is structurally similar to TAPB, DFT and Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311G level were used to determine their ground state geometry and FMO energy levels. dntb.gov.ua A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and potential for charge transfer interactions within the molecule. nih.gov DFT calculations on TAPB-based materials can be used to modulate this bandgap by adding different functional groups (e.g., methoxy (B1213986) or hydroxy), thereby fine-tuning the electronic properties for specific applications like photocatalysis.

| Computational Method | Application to TAPB & Derivatives | Purpose |

| Density Functional Theory (DFT) | Geometry Optimization | To find the most stable molecular structure. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | To calculate HOMO-LUMO energies and the energy gap (ΔE). nih.govdntb.gov.ua | |

| Reactivity Descriptor Calculation | To characterize the reactivity profile (e.g., ionization potential, chemical softness). nih.gov | |

| Time-Dependent DFT (TD-DFT) | Absorption Spectra Calculation | To investigate photoelectric properties and electronic transitions. dntb.gov.ua |

The structure of TAPB is conducive to intramolecular and intermolecular charge transfer, a key process for electronic and optoelectronic applications. The HOMO-LUMO energy gap provides a preliminary indication of the ease of electronic excitation and charge transfer. nih.gov Materials with a narrow gap are typically more susceptible to charge transfer interactions.

Theoretical studies on TAPB-based materials have elucidated their charge transfer capabilities. For instance, an organic semiconducting 2D COF thin film constructed using TAPB exhibited outstanding photoconductivity and a record-high charge carrier mobility of 165 ± 10 cm² V⁻¹ s⁻¹. ossila.com This high mobility is a direct consequence of efficient charge transport through the extended π-conjugated framework. Furthermore, computational studies on the oxidized forms (dications) of TAPB derivatives have been used to investigate their electronic and magnetic properties, which are governed by the delocalization of charge and spin across the molecular structure. researchgate.net

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling extends beyond static electronic structure to explore how TAPB and its derivatives interact with other molecules and participate in chemical reactions. DFT calculations are used to compute various local and global reactivity descriptors that characterize the reactivity profile of a molecule. nih.gov

A prominent example is the computational study of the interaction between a TAPB derivative, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), and DNA. nih.gov Molecular docking simulations were employed to predict the preferred binding mode and affinity of H3BTB to DNA. These simulations revealed that the molecule binds to the minor groove of the DNA helix, an interaction stabilized by electrostatic and non-electrostatic contributions. nih.gov Such studies are crucial for designing molecules with specific biological targets.

Simulation of Polymerization Processes and Resulting Architectures

TAPB is a key monomer for synthesizing a variety of polymers, including polyimides and COFs, through polycondensation reactions. ossila.com Simulating these polymerization processes provides insight into reaction mechanisms and the resulting polymer architectures. While specific simulations of TAPB polymerization are not widely detailed, the principles of modeling polymerization reactions are well-established. mdpi.com

These simulations can range from quantum chemical calculations on reaction intermediates to larger-scale molecular dynamics simulations of polymer chain growth. For instance, the nickel-catalyzed polycondensation of 1,3,5-tris(p-chlorophenyl)benzene (a precursor to TAPB derivatives) with amines has been studied to produce triarylamines. rsc.org Similarly, Friedel–Crafts polymerization has been used to construct triazine-based microporous polymers from triphenylamine (B166846) derivatives. rsc.org Computational modeling in these contexts can help elucidate the reaction pathways, predict the connectivity of the resulting network, and understand the formation of porous architectures. DFT calculations have also been used to study the in-situ polymerization of similar molecules on surfaces to create conductive molecular wires. researchgate.net

Predictive Studies on Material Performance and Design Principles

A major goal of computational studies is to predict the performance of new materials, guiding experimental efforts toward the most promising candidates. For TAPB-based materials, theoretical studies have been instrumental in establishing design principles.

DFT calculations have shown that the electronic properties of TAPB-based COFs can be systematically tuned. By adjusting the donor groups on the molecular building blocks, researchers can modulate the bandgap and exciton (B1674681) dissociation efficiency, which directly impacts performance in applications like photocatalytic hydrogen production. This predictive capability allows for the in-silico design of materials with optimized photocatalytic activity. Similarly, the exceptional charge mobility observed in a TAPB-based COF was predicted and understood through computational analysis of its band structure, linking the specific molecular arrangement to superior electronic performance. ossila.com

| Property Predicted | Computational Method | Design Principle | Application |

| Bandgap / Electronic Properties | DFT | Modifying donor/acceptor groups on monomers. | Photocatalysis, Semiconductors |

| Gas Adsorption Selectivity | GCMC Simulations | Tuning pore size and functional groups. | Gas Separation (CO₂/N₂) |

| Charge Carrier Mobility | DFT (Band Structure) | Creating ordered, 2D conjugated frameworks. ossila.com | Organic Electronics |

| Stacking Behavior / Stability | Molecular Dynamics | Introducing specific functional groups to guide assembly. | Thermally Stable Materials |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like TAPB, with its rotatable phenyl rings, understanding the preferred conformations is key to predicting how it will pack in a solid-state or assemble into larger structures.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,5 Bis 4 Aminophenyl Aniline Systems

High-Resolution Structural Determination Methods

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. For 3,5-bis(4-aminophenyl)aniline, X-ray diffraction studies reveal a complex and fascinating supramolecular architecture.